- Substituted quinoxaline derivatives as PFKFB3 inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 934568-25-9 (6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine)
![6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine structure](https://fr.kuujia.com/scimg/cas/934568-25-9x500.png)
934568-25-9 structure
Nom du produit:6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Numéro CAS:934568-25-9
Le MF:C8H7ClN2
Mégawatts:166.607580423355
MDL:MFCD15529224
CID:835079
PubChem ID:21360855
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-Methyl-
- 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
- 6-chloro-1-methylpyrrolo[2,3-b]pyridine
- XIPBLKOJUBEBEC-UHFFFAOYSA-N
- SB14041
- 1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-methyl-
- 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (ACI)
- MFCD15529224
- F73933
- 934568-25-9
- EN300-7701901
- SCHEMBL3754475
- WLZ3444
- 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
-
- MDL: MFCD15529224
- Piscine à noyau: 1S/C8H7ClN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3
- La clé Inchi: XIPBLKOJUBEBEC-UHFFFAOYSA-N
- Sourire: ClC1=CC=C2C=CN(C)C2=N1
Propriétés calculées
- Qualité précise: 166.0297759g/mol
- Masse isotopique unique: 166.0297759g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 0
- Complexité: 151
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 17.8
- Le xlogp3: 2.2
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1015-1G |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 95% | 1g |
¥ 3,201.00 | 2023-04-12 | |
Matrix Scientific | 222349-1g |
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, 95% min |
934568-25-9 | 95% | 1g |
$1491.00 | 2023-09-06 | |
Enamine | EN300-7701901-0.1g |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 95.0% | 0.1g |
$232.0 | 2025-02-22 | |
Biosynth | JMB56825-1000 mg |
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 1g |
$640.00 | 2023-01-04 | ||
Biosynth | JMB56825-50 mg |
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 50mg |
$82.50 | 2023-01-04 | ||
Aaron | AR01V61M-1g |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 98% | 1g |
$460.00 | 2025-02-14 | |
Aaron | AR01V61M-100mg |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 98% | 100mg |
$114.00 | 2025-02-14 | |
Aaron | AR01V61M-2.5g |
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 95% | 2.5g |
$1834.00 | 2023-12-15 | |
Ambeed | A104879-1g |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 98% | 1g |
$788.0 | 2025-03-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1015-500mg |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 95% | 500mg |
¥2333.0 | 2024-04-16 |
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 - 5 °C; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 30 min, 0 - 5 °C; 1 h, rt
1.3 Reagents: Methanol ; rt
1.2 0 - 5 °C; 30 min, 0 - 5 °C; 1 h, rt
1.3 Reagents: Methanol ; rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 20 min, 0 °C
1.2 0 °C; 2 h, rt
1.3 Solvents: Water
1.2 0 °C; 2 h, rt
1.3 Solvents: Water
Référence
- Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human SubjectsJournal of Medicinal Chemistry, 2015, 58(23), 9382-9394,
Méthode de production 3
Conditions de réaction
Référence
- Preparation of quinoxalinone derivatives as inhibitors of vascular endothelial growth factor (VEGF), Japan, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 20 min, 0 °C
1.2 0 °C; 2 h, 0 °C → rt
1.3 Solvents: Water ; rt
1.2 0 °C; 2 h, 0 °C → rt
1.3 Solvents: Water ; rt
Référence
- Preparation of aryl pyridine as aldosterone synthase inhibitors, World Intellectual Property Organization, , ,
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Raw materials
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Preparation Products
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Littérature connexe
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
5. Book reviews
934568-25-9 (6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:934568-25-9)6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Pureté:99%/99%
Quantité:250mg/1g
Prix ($):195.0/644.0